molecular formula C8H7IN2 B045045 5-Iodo-2-methyl-1H-benzo[D]imidazole CAS No. 2818-70-4

5-Iodo-2-methyl-1H-benzo[D]imidazole

Cat. No.: B045045
CAS No.: 2818-70-4
M. Wt: 258.06 g/mol
InChI Key: NOGZXZDMMNTLAO-UHFFFAOYSA-N
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Description

5-Iodo-2-methyl-1H-benzo[D]imidazole: is a heterocyclic compound that belongs to the imidazole family It is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 2nd position on the benzoimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methyl-1H-benzo[D]imidazole typically involves the iodination of 2-methyl-1H-benzo[D]imidazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Iodo-2-methyl-1H-benzo[D]imidazole can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the removal of the iodine atom or reduction of other functional groups.

    Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of various substituted benzoimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Deiodinated benzoimidazole derivatives.

    Substitution: Substituted benzoimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Iodo-2-methyl-1H-benzo[D]imidazole is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure is similar to that of biologically active molecules, making it a candidate for developing new therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry for its potential antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in developing new drugs to treat various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Comparison with Similar Compounds

    2-Methyl-1H-benzo[D]imidazole: Lacks the iodine atom, resulting in different reactivity and biological activity.

    5-Bromo-2-methyl-1H-benzo[D]imidazole: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical and biological properties.

    5-Chloro-2-methyl-1H-benzo[D]imidazole:

Uniqueness: 5-Iodo-2-methyl-1H-benzo[D]imidazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances its ability to participate in substitution reactions and may improve its binding affinity to biological targets compared to its halogenated analogs.

Properties

IUPAC Name

6-iodo-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGZXZDMMNTLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20347388
Record name 6-Iodo-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2818-70-4
Record name 6-Iodo-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2818-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20347388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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